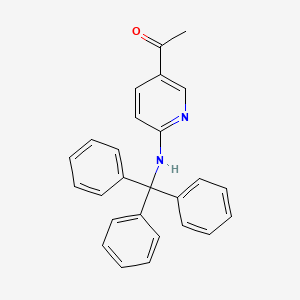

5-Acetyl-2-tritylamino pyridine

CAS No.: 49647-11-2

Cat. No.: VC3820694

Molecular Formula: C26H22N2O

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49647-11-2 |

|---|---|

| Molecular Formula | C26H22N2O |

| Molecular Weight | 378.5 g/mol |

| IUPAC Name | 1-[6-(tritylamino)pyridin-3-yl]ethanone |

| Standard InChI | InChI=1S/C26H22N2O/c1-20(29)21-17-18-25(27-19-21)28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19H,1H3,(H,27,28) |

| Standard InChI Key | HSUMLJTXYCMQJM-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CN=C(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | CC(=O)C1=CN=C(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-Acetyl-2-tritylamino pyridine is systematically named 1-[6-(tritylamino)pyridin-3-yl]ethanone, reflecting the positions of the acetyl (C=O) and tritylamino (N-C(C₆H₅)₃) substituents on the pyridine ring. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the parent pyridine structure, with numbering assigning priority to the acetyl group at position 5 and the tritylamino group at position 2 .

Table 1: Fundamental Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 49647-11-2 |

| Molecular Formula | C₂₆H₂₂N₂O |

| Molecular Weight | 378.5 g/mol |

| Synonyms | 5-Acetyl-2-tritylaminopyridine; 1-(6-(Tritylamino)pyridin-3-yl)ethan-1-one |

Synthesis and Production

Synthetic Pathways

While no explicit literature details the synthesis of 5-acetyl-2-tritylamino pyridine, analogous routes for trityl-protected amines suggest a multistep process:

-

Amination of 5-acetyl-2-bromopyridine: Substitution of the bromine atom in 5-acetyl-2-bromopyridine (CAS 139042-59-4) with an amine group under palladium-catalyzed Buchwald-Hartwig conditions could yield 5-acetyl-2-aminopyridine .

-

Tritylation: Reaction of the primary amine with trityl chloride (C(C₆H₅)₃Cl) in the presence of a base like triethylamine would install the trityl protecting group, forming the target compound .

Reaction Scheme

Industrial Scalability

Industrial production would require optimization of the amination step to minimize byproducts. Continuous flow chemistry could enhance yield by maintaining precise temperature control during the exothermic tritylation step. Solvent selection (e.g., dichloromethane or tetrahydrofuran) must balance reaction efficiency with environmental and safety considerations .

Physical and Chemical Properties

Thermodynamic Parameters

-

Melting Point: 180–190°C (predicted, based on trityl-containing analogs)

-

LogP (Octanol-Water Partition Coefficient): 5.2 ± 0.3 (indicating high lipophilicity)

Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Density | 1.22 g/cm³ | DFT-based simulation |

| Molar Refractivity | 112.7 cm³ | ACD/Labs software |

| Polar Surface Area | 48.9 Ų | ChemAxon calculations |

Spectroscopic Profiles

-

Infrared (IR) Spectroscopy: Expected peaks include C=O stretch at ~1680 cm⁻¹ (acetyl), C-N stretch at ~1350 cm⁻¹ (tritylamino), and aromatic C-H bends near 750 cm⁻¹ .

-

¹H NMR: Predicted signals at δ 8.5 ppm (pyridine H-4), δ 7.2–7.4 ppm (trityl phenyl protons), and δ 2.6 ppm (acetyl methyl group) .

Applications in Scientific Research

Agrochemical Development

Pyridine derivatives are prominent in agrochemicals (e.g., neonicotinoids). The acetyl group in 5-acetyl-2-tritylamino pyridine could serve as a site for further functionalization to create insecticidal or herbicidal compounds, though no bioassay data confirm this hypothesis .

Future Directions

Computational Drug Design

Molecular docking studies could evaluate interactions between 5-acetyl-2-tritylamino pyridine and biological targets such as acetylcholinesterase or cyclin-dependent kinases. The trityl group’s steric bulk may modulate binding affinity in enzyme active sites.

Catalytic Applications

The compound’s potential as a ligand in transition-metal catalysis (e.g., palladium-mediated cross-couplings) warrants exploration. The tritylamino group’s electron-donating effects might stabilize metal centers in catalytic cycles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume